![molecular formula C11H15BrN2O3 B2635469 Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate CAS No. 2287341-85-7](/img/structure/B2635469.png)
Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate
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Overview
Description
“Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group (which is a derivative of carbamic acid and involves an organic compound’s amine group and carbon dioxide), and an oxazole ring (a five-membered ring with two adjacent heteroatoms: one oxygen atom and one nitrogen atom). The oxazole ring is substituted with a bromine atom and a cyclopropyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring, the introduction of the bromine and cyclopropyl substituents, and the attachment of the carbamate group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The oxazole ring is a polar entity due to the presence of nitrogen and oxygen atoms, which can participate in various types of chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the electrophilicity of the bromine atom, the nucleophilicity of the oxazole ring, and the steric hindrance provided by the tert-butyl and cyclopropyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would increase its molecular weight and could enhance its reactivity. The tert-butyl group could increase its hydrophobicity, affecting its solubility in different solvents .Scientific Research Applications
Organic Synthesis and Catalysis
Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate serves as a valuable building block in organic synthesis. Specifically, it can be used in catalytic protodeboronation reactions. Protodeboronation is a process where the boron moiety is removed from boronic esters. In this case, a radical approach is employed to achieve efficient protodeboronation of primary, secondary, and tertiary alkyl boronic esters. The resulting products find applications in various chemical transformations, such as alkenylations, alkynylations, and arylations .
Hydromethylation of Alkenes
The same catalytic protodeboronation process mentioned earlier allows for a valuable transformation: formal anti-Markovnikov alkene hydromethylation. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can selectively introduce a methyl group onto alkenes in an anti-Markovnikov manner. This method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its synthetic utility .
Total Synthesis of Natural Products
Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate has been utilized in the formal total synthesis of several natural products. Notably, it played a crucial role in the synthesis of δ-®-coniceine and indolizidine 209B. These achievements highlight its significance in complex molecule construction .
Biological and Pharmacological Studies
While specific studies on this compound are limited, its structural features suggest potential biological activity. Indole derivatives, such as this one, have diverse pharmacological applications. Further research could explore its interactions with biological targets, including receptors, enzymes, or cellular processes .
Precursor to Biologically Active Compounds
Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate can serve as a precursor to other compounds. For instance, it may be a stepping stone toward biologically active natural products like Indiacen A and Indiacen B. These derivatives could exhibit interesting properties in drug discovery or other biomedical applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)16-10(15)13-7-8(6-4-5-6)17-14-9(7)12/h6H,4-5H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKPQBZHYZEUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(ON=C1Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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